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Compound of Interest

Compound Name: Gold bromide

CAS No.: 57485-08-2

Cat. No.: B3053998

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical models and experimental data for

gold bromide, a compound of significant interest in catalysis and materials science. By

presenting quantitative data, detailed experimental protocols, and visual representations of

workflows and molecular structures, this document aims to facilitate a deeper understanding of

the structural and electronic properties of gold bromide and its derivatives.

Structural Properties: The Au₂Br₆ Dimer
Gold(III) bromide typically exists as a planar dimer, Au₂Br₆, with two bridging bromine atoms.[1]

This structure is a cornerstone for understanding its reactivity. Below is a comparison of

experimentally determined and theoretically calculated structural parameters for this dimer.
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Parameter
Experimental
(X-ray
Diffraction)

Theoretical
(DFT/B3LYP)

Theoretical
(MP2)

Theoretical
(CCSD(T))

Bond Lengths

(Å)

Au-Br (terminal) 2.42 - 2.51[2] 2.408 2.413 2.417

Au-Br (bridging) 2.42 - 2.51[2] 2.585 2.597 2.600

Bond Angles (°)

Br(t)-Au-Br(t) ~90 93.3 93.3 93.2

Br(b)-Au-Br(b) ~90 86.7 86.7 86.8

Au-Br(b)-Au Not specified 93.3 93.3 93.2

Theoretical data sourced from Schulz, A.; Hargittai, M. Chemistry. 2001, 7, 3657-70.

Electronic Properties: The Tetrabromoaurate(III)
Anion
The tetrabromoaurate(III) anion, [AuBr₄]⁻, is a key species in the solution chemistry of gold(III)

bromide. Its electronic structure has been investigated both experimentally using UV-Vis

spectroscopy and theoretically with Time-Dependent Density Functional Theory (TD-DFT).

Data Presentation: Electronic Transitions of [AuBr₄]⁻
Method Absorption Maxima (nm)

Experimental (UV-Vis) 254, 380, 450[3]

Theoretical (TD-DFT)

Specific calculated values for [AuBr₄]⁻ are not

readily available in the searched literature,

highlighting an area for further research.

Vibrational Properties
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Vibrational spectroscopy provides valuable insights into the bonding of gold bromide
complexes.

Data Presentation: Vibrational Frequencies
Species Method

Au-Br Stretching
Frequency (cm⁻¹)

[AuBr₄]⁻ complexes Experimental (Infrared) 250–262[2]

Au₂Br₆ / AuBr₃ Theoretical (DFT)

Specific calculated values for

Au₂Br₆ or AuBr₃ are not readily

available in the searched

literature for direct comparison.

Experimental Protocols
Synthesis of Gold(III) Bromide (Au₂Br₆)
A common method for synthesizing gold(III) bromide is the direct reaction of gold metal with

liquid bromine.[1]

Materials:

Gold powder

Liquid bromine (in excess)

Procedure:

Place gold powder in a sealed reaction vessel.

Carefully add an excess of liquid bromine to the vessel.

Heat the sealed vessel to 140 °C.

Maintain the temperature for a sufficient reaction time (e.g., 48 hours) to ensure complete

conversion.
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After the reaction, cool the vessel and carefully remove the excess bromine under a vacuum

or by purging with an inert gas.

An alternative method involves the halide exchange reaction of gold(III) chloride with

hydrobromic acid.[1]

X-ray Crystallography of Gold Bromide Complexes
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure

of gold bromide and its complexes.

General Procedure:

Grow suitable single crystals of the gold bromide compound. This can be achieved by slow

evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

Mount a selected crystal on a goniometer head.

Place the mounted crystal in an X-ray diffractometer.

Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

Process the collected data to determine the unit cell dimensions and space group.

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data to obtain precise atomic

coordinates, bond lengths, and bond angles.

UV-Vis Spectroscopy of [AuBr₄]⁻
UV-Vis spectroscopy is used to probe the electronic transitions in gold bromide species in

solution.

Procedure for analyzing [AuBr₄]⁻:

Prepare a stock solution of a salt of [AuBr₄]⁻ (e.g., HAuBr₄) in a suitable solvent (e.g., 0.01 M

HClO₄).[3]
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Prepare a series of dilutions of the stock solution to the desired concentrations.

Use a UV-Vis spectrophotometer to measure the absorbance of the solutions over a specific

wavelength range (e.g., 190-900 nm).[3]

Identify the wavelengths of maximum absorbance (λ_max).

Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy for studying vibrational

modes.

General Experimental Setup:

A laser is used as the excitation source (e.g., 633 nm).[4]

The laser is focused onto the sample (solid or in solution).

The scattered light is collected and passed through a spectrometer.

A detector (e.g., a CCD camera) records the Raman spectrum.[4]

The spectrum is typically plotted as intensity versus the Raman shift (in cm⁻¹).
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Click to download full resolution via product page

General workflow for experimental validation of gold bromide models.
Dimeric structure of Gold(III) Bromide (Au₂Br₆).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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